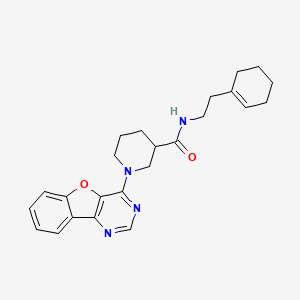

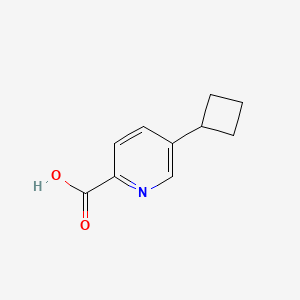

5-Cyclobutylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclobutylpicolinic acid is a novel compound that has been gaining attention in scientific research and industry. It is a substance with the chemical formula C10H11NO2 . The CAS number for this compound is 1451393-53-5 .

Molecular Structure Analysis

The molecular structure of 5-Cyclobutylpicolinic acid consists of a pyridine ring with a carboxyl group and a cyclobutyl group attached . The exact structural details can be found in various chemical databases .

Physical And Chemical Properties Analysis

5-Cyclobutylpicolinic acid has a molecular weight of 177.2 . It has a predicted density of 1.257±0.06 g/cm3 and a predicted boiling point of 347.8±30.0 °C .

Aplicaciones Científicas De Investigación

Colon-Specific Drug Delivery Systems

Research has explored the use of cyclodextrin prodrugs for colon-specific drug delivery, highlighting the potential of conjugates for targeted therapy. For instance, cyclodextrin-5-aminosalicylic acid (CyD-5-ASA) conjugates have been investigated for their ability to release drugs specifically in the cecum and colon, indicating a promising approach for colon-targeted drug delivery systems. This strategy aims to enhance therapeutic efficacy while minimizing systemic side effects of drugs like 5-aminosalicylic acid, which is structurally related to picolinic acid derivatives (Meijuan Zou et al., 2005).

Adsorption Characteristics for Drug Delivery

Studies have also focused on the adsorption kinetics and equilibrium of 5-aminosalicylic acid on halloysite, a mesoporous material. Such research underlines the potential of utilizing halloysite for the development of novel drug delivery systems. By supporting drugs like 5-aminosalicylic acid on halloysite, researchers aim to design delivery systems that can effectively control the release of the drug, enhancing its therapeutic profile (M. Viseras et al., 2008).

Synthetic Methodologies for Herbicides

Additionally, the synthesis of novel fluoropicolinate herbicides through cascade cyclization demonstrates the chemical versatility of picolinic acid derivatives. This research showcases a method for creating 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. The process provides access to picolinic acids with various substituents, expanding the toolbox for designing more effective and selective agrochemicals (Peter L Johnson et al., 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical advice should be sought . It should be kept away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

5-Cyclobutylpicolinic acid is a derivative of picolinic acid . Picolinic acid is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator . It plays a key role in zinc transport . As a therapeutic agent, picolinic acid works by binding to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

The molecule works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with its targets results in the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .

Biochemical Pathways

It is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Acne vulgaris, herpes, and other viral infections therefore pose potential therapeutic targets of picolinic acid .

Propiedades

IUPAC Name |

5-cyclobutylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLISNTZPIHYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutylpicolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)

![3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2962112.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2962114.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)